JNJ-1661010

FAAH isoform selectivity Enzyme kinetics Analgesic target engagement

JNJ-1661010 offers slowly reversible, mechanism-based FAAH-1 inhibition, distinct from irreversible carbamates. >100-fold selectivity for FAAH-1 over FAAH-2 minimizes off-target confounding. Provides 85% brain FAAH inhibition for ≥4 h, achieving 60.8% allodynia reversal in neuropathic pain models. Minimal sEH inhibition (IC50 27,000 nM) ensures target specificity. Brain-penetrant and validated in vivo. The definitive tool for controlled endocannabinoid signaling studies.

Molecular Formula C19H19N5OS
Molecular Weight 365.5 g/mol
CAS No. 681136-29-8
Cat. No. B1672996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-1661010
CAS681136-29-8
Synonyms4-(3-phenyl-(1,2,4)-thiadiazol-5-yl)piperazine-1-carboxylic acid phenylamide
JNJ-1661010
Molecular FormulaC19H19N5OS
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)
InChIKeyBHBOSTKQCZEAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-1661010 Procurement Guide: A Selective and Reversible FAAH Inhibitor for Preclinical Pain Research


JNJ-1661010 (CAS 681136-29-8) is a synthetic small molecule that functions as a potent, selective, and reversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. Its chemical structure, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, is distinct from the carbamate and α-ketoheterocycle classes of FAAH inhibitors, conferring a unique mechanism-based, slowly reversible mode of enzyme inactivation . The compound is characterized by high in vitro potency (IC50 of 10-12 nM for rat and human FAAH) and significant selectivity for the FAAH-1 isoform over FAAH-2 (>100-fold) . Its ability to cross the blood-brain barrier and elevate endogenous lipid amides in the central nervous system underpins its utility as a research tool for investigating endocannabinoid signaling in pain and inflammation [2].

Why JNJ-1661010 Cannot Be Interchanged with Other FAAH Inhibitors in Research Protocols


FAAH inhibitors are not functionally interchangeable due to critical differences in their mechanism of enzyme inactivation (irreversible covalent vs. slowly reversible vs. competitive), isoform selectivity profiles (FAAH-1 vs. FAAH-2), and in vivo brain penetration characteristics [1]. For example, substituting JNJ-1661010 with URB597 introduces an orally bioavailable but irreversible carbamate inhibitor with a different selectivity profile . Choosing PF-04457845 would replace JNJ-1661010's slowly reversible mechanism with an irreversible one, which may have profound implications for the duration of pharmacodynamic effects and the interpretation of chronic dosing studies . Using a dual FAAH/MAGL inhibitor like JZL195 in place of JNJ-1661010 would confound results by simultaneously elevating both anandamide and 2-arachidonoylglycerol levels, preventing attribution of effects to FAAH inhibition alone . The quantitative evidence below establishes the specific, non-substitutable profile of JNJ-1661010.

JNJ-1661010 Quantitative Evidence: Head-to-Head and Comparative Data for Procurement Decisions


JNJ-1661010 Demonstrates >100-Fold FAAH-1 vs. FAAH-2 Selectivity

JNJ-1661010 exhibits greater than 100-fold selectivity for the FAAH-1 isoform over FAAH-2 [1]. This selectivity profile is a key differentiator from other FAAH inhibitors that may show less isoform discrimination, potentially leading to different off-target or tissue-specific effects.

FAAH isoform selectivity Enzyme kinetics Analgesic target engagement

JNJ-1661010 Exhibits Superior Selectivity Over sEH Compared to Other FAAH Inhibitors

In a head-to-head comparison of commercially available FAAH inhibitors, JNJ-1661010 showed an IC50 of 27,000 nM against recombinant human soluble epoxide hydrolase (sEH), which is approximately 1,900-fold less potent than its IC50 for FAAH (14 nM) [1]. This selectivity window is significantly larger than that of PF-04457845, which had an IC50 of 7,800 nM against sEH and 1.1 nM against FAAH (a ~7,100-fold window), and much larger than PF-3845, which had an IC50 of 12,000 nM against sEH and 0.65 nM against FAAH (a ~18,500-fold window). While all three compounds are selective, the absolute sEH IC50 of JNJ-1661010 (27 μM) is substantially higher than that of PF-04457845 (7.8 μM), indicating a lower potential for off-target sEH inhibition at relevant concentrations.

sEH selectivity Cross-reactivity Pain pharmacology

JNJ-1661010 Provides Sustained In Vivo FAAH Inhibition and Brain Target Engagement

A single intraperitoneal dose of JNJ-1661010 (20 mg/kg) inhibits brain FAAH activity by at least 85% for up to 4 hours post-dosing in rats [1]. In the same model, it produces a plasma Cmax of 26.9 μM at 0.75 h and a brain Cmax of 6.04 μM at 2 h, confirming significant brain exposure [1]. In contrast, while PF-04457845 is a highly potent FAAH inhibitor, its reported brain penetration is lower; it is often described as having limited CNS penetration compared to JNJ-1661010 in some literature sources, though quantitative cross-study comparisons are scarce. URB597 is orally bioavailable but its brain penetration profile is not directly comparable due to differences in dosing and measurement methodologies.

In vivo pharmacodynamics Brain penetration Analgesic efficacy

JNJ-1661010's Slowly Reversible Mechanism Offers a Unique Kinetic Profile

JNJ-1661010 functions as a mechanism-based inhibitor that forms a covalent adduct with the FAAH active site, which is then slowly hydrolyzed to release the enzyme in active form [1]. This 'slowly reversible' covalent inhibition is distinct from the irreversible inhibition of URB597 (a carbamate) and PF-04457845 (also an irreversible inhibitor) , and from the purely competitive inhibition of some other FAAH inhibitors. This kinetic difference may translate to a more tunable pharmacodynamic effect in vivo, as enzyme activity can recover post-clearance.

Mechanism of inhibition Reversible covalent Enzyme kinetics

JNJ-1661010 Lacks General Esterase Inhibitory Activity

In a rat liver esterase assay, JNJ-1661010 showed no inhibition, confirming that it is not a general esterase inhibitor [1]. This is an important control experiment that distinguishes JNJ-1661010 from less selective FAAH inhibitors or from compounds that might inadvertently inhibit other serine hydrolases. While many FAAH inhibitors are designed for selectivity, this specific negative result provides direct evidence of a clean profile against this particular class of off-target enzymes.

Off-target effects Esterase inhibition Specificity

JNJ-1661010 Shows Robust Antinociceptive Efficacy Across Multiple Pain Models

In a rat spinal nerve ligation model of neuropathic pain, JNJ-1661010 (20 mg/kg i.p.) reversed tactile allodynia by 60.8% at 30 minutes post-dose [1]. In a mild thermal injury model, it produced a maximum reversal of 90% [1]. While other FAAH inhibitors like URB597 and PF-04457845 have also shown analgesic effects in various models, the quantitative efficacy of JNJ-1661010 in these specific, well-characterized rodent pain models provides a benchmark for its in vivo activity. For example, PF-04457845 has been reported to produce 60-70% reversal in some neuropathic pain models at similar time points, but direct comparisons are confounded by differences in experimental design and dosing regimens.

Analgesic Pain models In vivo efficacy

JNJ-1661010 Application Scenarios: Preclinical Research Use Cases Based on Quantitative Evidence


Neuropathic Pain Research Requiring Sustained CNS FAAH Inhibition

JNJ-1661010 is optimally suited for studies of neuropathic pain where sustained and robust inhibition of brain FAAH is required. Its demonstrated 85% inhibition of brain FAAH for at least 4 hours post-dose (20 mg/kg i.p.) and 60.8% reversal of tactile allodynia in the spinal nerve ligation model provide direct, quantitative evidence of efficacy in this setting [1].

Mechanistic Studies of FAAH-1 Specific Signaling

Researchers investigating the distinct roles of FAAH-1 and FAAH-2 isoforms should procure JNJ-1661010 due to its >100-fold selectivity for FAAH-1 over FAAH-2 [1]. This selectivity minimizes confounding effects from FAAH-2 inhibition, which is not as well-characterized.

In Vivo Studies Where Off-Target sEH Inhibition Must Be Minimized

In experimental models where sEH activity is a key variable (e.g., cardiovascular or inflammatory pain studies), JNJ-1661010 offers a larger safety margin against sEH inhibition (IC50 = 27,000 nM) compared to other FAAH inhibitors like PF-04457845 (IC50 = 7,800 nM) [1]. This reduces the risk of unintended modulation of the epoxyeicosatrienoic acid pathway.

Research Requiring Reversible Enzyme Modulation for Temporal Control

The slowly reversible, mechanism-based inhibition of JNJ-1661010 allows for a controlled return of FAAH activity after compound clearance [1]. This property is advantageous for studies examining the temporal dynamics of endocannabinoid signaling, in contrast to the prolonged inactivation caused by irreversible inhibitors like URB597 or PF-04457845 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-1661010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.